3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one
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Overview
Description
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one is a benzothiazole derivative known for its distinctive structure and broad spectrum of biological effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one typically involves the reaction of 2-aminobenzothiazole with naphthalen-2-yloxyethyl chloride in the presence of a base such as triethylamine. The reaction is carried out in a suitable solvent like dioxane under reflux conditions for several hours . The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and reaction time, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the naphthalen-2-yloxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce the corresponding amines or alcohols.
Scientific Research Applications
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one has been explored for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an anticancer and anti-inflammatory agent.
Medicine: Studied for its effects on cancer cell proliferation and inflammation.
Mechanism of Action
The mechanism of action of 3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one involves its interaction with specific molecular targets and pathways. It has been shown to inhibit the proliferation of cancer cells by inducing apoptosis and cell cycle arrest . The compound also exhibits anti-inflammatory effects by reducing the activity of inflammatory mediators such as IL-6 and TNF-α .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: A precursor in the synthesis of various benzothiazole derivatives.
N-acylated 2-aminobenzothiazoles: Known for their anti-inflammatory properties.
N-alkylated 2-aminobenzothiazoles: Exhibits diverse biological activities, including anticancer effects.
Uniqueness
3-(2-(naphthalen-2-yloxy)ethyl)benzo[d]thiazol-2(3H)-one stands out due to its unique naphthalen-2-yloxyethyl moiety, which imparts distinct biological properties. Its ability to inhibit cancer cell proliferation and reduce inflammation makes it a promising candidate for further research and development .
Properties
IUPAC Name |
3-(2-naphthalen-2-yloxyethyl)-1,3-benzothiazol-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO2S/c21-19-20(17-7-3-4-8-18(17)23-19)11-12-22-16-10-9-14-5-1-2-6-15(14)13-16/h1-10,13H,11-12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVLSABSNRWCDQY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCCN3C4=CC=CC=C4SC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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